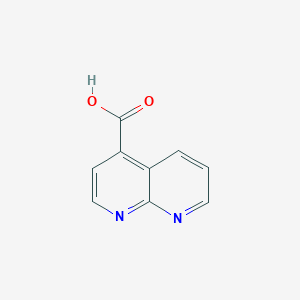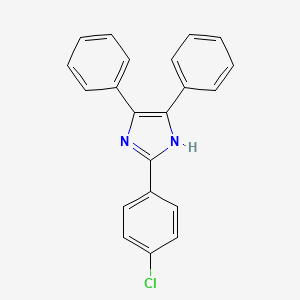
1,8-Naphthyridine-4-carboxylic acid
Overview
Description
1,8-Naphthyridine-4-carboxylic acid is an organic compound belonging to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The 1,8-naphthyridine core is notable for its diverse biological activities and photochemical properties .
Mechanism of Action
Target of Action
1,8-Naphthyridine-4-carboxylic acid is a synthetic antimicrobial agent . Its primary target is the A subunit of bacterial DNA gyrase , an enzyme that is essential for bacterial DNA replication . This enzyme is responsible for supercoiling the DNA, which is crucial for the DNA’s structural integrity and the regulation of gene expression .
Mode of Action
The compound interacts with its target by inhibiting the A subunit of bacterial DNA gyrase . This inhibition interferes with the supercoiling of the bacterial DNA, which in turn disrupts DNA replication . As a result, the bacteria are unable to multiply, leading to their eventual death .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from multiplying, which is a crucial part of their survival and proliferation . The downstream effects of this disruption include the cessation of bacterial growth and the eventual death of the bacteria .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By inhibiting DNA gyrase, the compound prevents the bacteria from replicating their DNA, which is necessary for their multiplication . This leads to the cessation of bacterial growth and the eventual death of the bacteria .
Biochemical Analysis
Biochemical Properties
1,8-Naphthyridine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. The binding of this compound to DNA gyrase inhibits its activity, thereby exerting antibacterial effects . Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical properties and interactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the inhibition of DNA gyrase by this compound leads to the disruption of DNA replication and transcription, ultimately resulting in cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the A subunit of bacterial DNA gyrase, inhibiting its activity and preventing the supercoiling of DNA . This inhibition disrupts DNA replication and transcription, leading to the antibacterial effects observed. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At high doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. For example, the compound is partially metabolized in the liver and rapidly excreted through the kidneys . The metabolic pathways of this compound may influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound may affect its biological activity and therapeutic potential, as well as its potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
The synthesis of 1,8-naphthyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer reaction, which uses pyridine derivatives as starting materials . Another approach is the multicomponent reaction (MCR), which efficiently generates complex molecular architectures . For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of specific catalysts . Industrial production methods often involve the use of metal-catalyzed synthesis and hydroamination of terminal alkynes followed by Friedländer cyclization .
Chemical Reactions Analysis
1,8-Naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, are common for this compound.
Common reagents and conditions used in these reactions include catalytic amounts of lithium hydroxide in water, sodium azide, and microwave irradiation . Major products formed from these reactions include various amino and substituted derivatives of 1,8-naphthyridine .
Scientific Research Applications
1,8-Naphthyridine-4-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
1,8-Naphthyridine-4-carboxylic acid can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1,8-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLKQPVOQXXCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355926 | |
| Record name | 1,8-naphthyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99066-71-4 | |
| Record name | 1,8-naphthyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural modifications made to 2-Morpholino-1,8-naphthyridine-4-carboxylic acid, and how do they potentially impact its antibacterial activity?
A1: The research [] focuses on synthesizing new heterocyclic compounds derived from 2-Morpholino-1,8-naphthyridine-4-carboxylic acid. These modifications involved introducing oxadiazole, thiadiazole-thione, and triazole-thione rings to the core structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)






![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)

